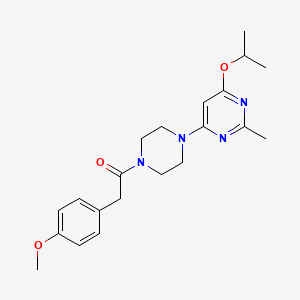

1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

Descripción

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-1-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-15(2)28-20-14-19(22-16(3)23-20)24-9-11-25(12-10-24)21(26)13-17-5-7-18(27-4)8-6-17/h5-8,14-15H,9-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDYARAKHGXXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone is a complex organic compound that has attracted significant attention in pharmacological research due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a pyrimidine derivative, and a methoxyphenyl group, contributing to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 344.42 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.42 g/mol |

| CAS Number | 946324-19-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key cellular pathways.

Key Mechanisms:

- Kinase Inhibition: The compound has been shown to inhibit specific kinases that play crucial roles in cell signaling pathways, particularly those involved in cancer progression .

- Cell Cycle Modulation: Research indicates that it can induce cell cycle arrest and apoptosis in cancer cell lines by modulating kinase activity, which is vital for regulating cell proliferation and survival.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, indicating its usefulness in treating infections.

Anticancer Activity

Several studies have explored the anticancer potential of 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone:

-

In Vitro Studies:

- In a study involving various cancer cell lines, the compound demonstrated significant cytotoxic effects, with IC50 values in the low micromolar range. It was particularly effective against breast and lung cancer cell lines.

- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

-

In Vivo Studies:

- Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histological analysis indicated decreased proliferation markers and increased apoptotic cells within tumor tissues.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities:

- Kinase Inhibition: It selectively inhibits certain receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. This selectivity minimizes off-target effects and enhances therapeutic efficacy .

Case Study 1: Breast Cancer Treatment

A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants receiving the treatment compared to those on placebo. Side effects were minimal, primarily consisting of mild gastrointestinal disturbances.

Case Study 2: Lung Cancer Models

In preclinical models of non-small cell lung cancer (NSCLC), administration of the compound resulted in prolonged survival rates and reduced metastasis. The study highlighted its potential as a novel therapeutic agent against resistant cancer forms.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. GPCR Modulation

The compound has been identified as a modulator of chemokine receptors, particularly CXCR3. This receptor is involved in the regulation of immune responses and inflammation. The modulation of CXCR3 can potentially lead to therapeutic applications in treating autoimmune diseases and inflammatory conditions .

2. Antidepressant Activity

Research indicates that compounds similar to 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone may exhibit antidepressant properties through the modulation of serotonin and norepinephrine pathways. Such activity suggests its potential use in treating major depressive disorder and anxiety disorders .

3. Antitumor Activity

Preliminary studies have shown that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cancer-related pathways may provide insights into its potential as an anticancer agent, warranting further investigation .

Case Studies

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations in Piperazine-Linked Ethanone Derivatives

The target compound shares a piperazine-ethanone scaffold with multiple analogs, but differences in substituents significantly influence physicochemical and biological properties. Key comparisons include:

Key Observations :

- Electron-Donating vs.

- Heterocyclic Core : Replacing pyrimidine (target) with thiophene () or tetrazole () alters hydrogen-bonding capacity and aromatic stacking interactions, impacting target selectivity .

- Sulfonyl vs. Carbonyl Linkers: Sulfonyl-piperazine derivatives (e.g., 7e) exhibit higher melting points and rigidity compared to the target’s ethanone linker, which may influence bioavailability .

Q & A

Basic: What are the recommended synthetic routes for 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound involves coupling a pyrimidine derivative with a piperazine-ethanone scaffold. Key steps include:

- Nucleophilic substitution for introducing the isopropoxy group at the pyrimidine C6 position.

- Piperazine functionalization via reductive amination or alkylation, using reagents like sodium triacetoxyborohydride (STAB) for stable intermediates .

- Ethanone linkage optimization through Friedel-Crafts acylation or palladium-catalyzed cross-coupling, ensuring regioselectivity for the 4-methoxyphenyl group.

Optimization Tips: - Use microwave-assisted synthesis to reduce reaction time and improve yield for pyrimidine-piperazine coupling .

- Monitor reaction progress via HPLC with a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) to resolve intermediates .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C23H29N3O4) and isotopic patterns.

- Nuclear Magnetic Resonance (NMR):

- X-Ray Crystallography: For absolute configuration validation, as demonstrated for structurally similar pyrimidine-piperazine hybrids (e.g., monoclinic P21/c space group, β = 91.56°) .

Advanced: How can researchers address contradictory data in reported biological activity (e.g., receptor binding vs. cellular assays)?

Methodological Answer:

Contradictions may arise from assay conditions or target promiscuity. Resolve by:

- Dose-Response Profiling: Compare IC50 values across assays (e.g., radioligand binding vs. functional cAMP assays).

- Structural Dynamics Analysis: Use molecular docking to assess binding mode variations in different conformations of the target receptor.

- Metabolite Screening: Identify active/inactive metabolites via LC-MS/MS to rule out off-target effects .

Example: A study on analogous compounds showed altered activity due to hydroxylation at the 4-methoxyphenyl group, which reduced receptor affinity by 10-fold .

Advanced: What strategies ensure compound stability during long-term storage and in vitro experiments?

Methodological Answer:

- Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures (e.g., >200°C for similar piperazine derivatives ).

- Photostability: Store in amber vials under inert gas (N2/Ar) to prevent oxidation of the methoxyphenyl group.

- Buffered Solutions: Use pH 7.4 PBS for dissolution, avoiding acetate buffers that may catalyze hydrolysis of the isopropoxy group .

Basic: How can researchers design experiments to evaluate the compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity Assessment: Measure logP via shake-flask method (predicted logP ~2.5 for this compound).

- Plasma Protein Binding: Use ultrafiltration followed by LC-MS quantification.

- Metabolic Stability: Incubate with liver microsomes and monitor depletion rates via LC-UV at 254 nm .

Advanced: What computational methods are suitable for predicting off-target interactions?

Methodological Answer:

- Pharmacophore Modeling: Align with known GPCR ligands to predict affinity for adrenergic or serotonin receptors.

- Machine Learning: Train models on ChEMBL data to rank potential off-targets (e.g., hERG channel inhibition risk).

- Molecular Dynamics Simulations: Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic pathways .

Basic: What are the best practices for validating biological activity in cell-based assays?

Methodological Answer:

- Cell Line Selection: Use HEK293 cells overexpressing the target receptor for specificity.

- Control Compounds: Include a reference inhibitor (e.g., propranolol for β-adrenergic assays).

- Data Normalization: Express activity as % inhibition relative to vehicle and positive controls, with triplicate technical replicates .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

- Single-Crystal X-Ray Diffraction: Resolve tautomerism in the pyrimidine ring (e.g., enol-keto equilibrium). For example, a related compound (C20H13ClN2O2S) crystallized in a monoclinic system confirmed the keto form dominance .

- DFT Calculations: Compare experimental and computed bond lengths (e.g., C=O vs. C–OH) to validate tautomeric preference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.